molecular formula C10H7FN4O3S B6338580 1-(4-Fluoro-phenyl)-3-(5-nitro-thiazol-2-yl)-urea CAS No. 790-88-5

1-(4-Fluoro-phenyl)-3-(5-nitro-thiazol-2-yl)-urea

Cat. No.: B6338580
CAS No.: 790-88-5
M. Wt: 282.25 g/mol
InChI Key: VHWLIENBFXTZEV-UHFFFAOYSA-N
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Description

1-(4-Fluoro-phenyl)-3-(5-nitro-thiazol-2-yl)-urea is a synthetic organic compound that features a combination of a fluoro-phenyl group and a nitro-thiazolyl group linked by a urea moiety. Compounds with such structures are often investigated for their potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Fluoro-phenyl)-3-(5-nitro-thiazol-2-yl)-urea typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the reaction of a suitable α-haloketone with thiourea under basic conditions.

    Nitration: The thiazole ring is then nitrated using a nitrating agent such as nitric acid or a mixture of nitric and sulfuric acids.

    Coupling with Fluoro-phenyl Isocyanate: The nitrated thiazole is then reacted with 4-fluoro-phenyl isocyanate to form the final urea compound.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

1-(4-Fluoro-phenyl)-3-(5-nitro-thiazol-2-yl)-urea can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas with a palladium catalyst or iron powder in acidic conditions.

    Substitution: The fluoro group on the phenyl ring can be substituted by nucleophiles under appropriate conditions.

    Hydrolysis: The urea linkage can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and isocyanate derivatives.

Common Reagents and Conditions

    Reducing Agents: Hydrogen gas, palladium catalyst, iron powder, etc.

    Nucleophiles: Amines, thiols, etc.

    Hydrolysis Conditions: Acidic or basic aqueous solutions.

Major Products

    Reduction: 1-(4-Amino-phenyl)-3-(5-amino-thiazol-2-yl)-urea.

    Substitution: Various substituted phenyl derivatives.

    Hydrolysis: Corresponding amine and isocyanate derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological pathways and interactions.

    Medicine: Potential therapeutic agent for treating infections, cancer, and inflammatory diseases.

    Industry: As an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-(4-Fluoro-phenyl)-3-(5-nitro-thiazol-2-yl)-urea would depend on its specific biological target. Generally, such compounds may:

    Inhibit Enzymes: By binding to the active site or allosteric sites.

    Disrupt Cellular Processes: By interacting with cellular membranes or proteins.

    Induce Apoptosis: By triggering cell death pathways in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    1-(4-Chloro-phenyl)-3-(5-nitro-thiazol-2-yl)-urea: Similar structure with a chloro group instead of a fluoro group.

    1-(4-Fluoro-phenyl)-3-(5-amino-thiazol-2-yl)-urea: Similar structure with an amino group instead of a nitro group.

Uniqueness

1-(4-Fluoro-phenyl)-3-(5-nitro-thiazol-2-yl)-urea is unique due to the presence of both a fluoro-phenyl group and a nitro-thiazolyl group, which may confer distinct biological activities and chemical reactivity compared to its analogs.

Properties

IUPAC Name

1-(4-fluorophenyl)-3-(5-nitro-1,3-thiazol-2-yl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7FN4O3S/c11-6-1-3-7(4-2-6)13-9(16)14-10-12-5-8(19-10)15(17)18/h1-5H,(H2,12,13,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHWLIENBFXTZEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC(=O)NC2=NC=C(S2)[N+](=O)[O-])F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7FN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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